4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O6 and a molecular weight of 546.765 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a nitrophenoxy group, and a chlorobenzoate moiety. It is used primarily in research settings due to its specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Acylation: Formation of the propanoyl group.
Hydrazonation: Introduction of the carbohydrazonoyl group.
Bromination: Addition of the bromine atom.
Esterification: Formation of the chlorobenzoate ester.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Limited use in specialized industrial applications, primarily in research and development.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenoxy and carbohydrazonoyl groups, makes it a versatile compound for various research applications .
Properties
CAS No. |
765273-51-6 |
---|---|
Molecular Formula |
C23H17BrClN3O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O6/c1-14(33-21-5-3-2-4-19(21)28(31)32)22(29)27-26-13-16-12-17(24)8-11-20(16)34-23(30)15-6-9-18(25)10-7-15/h2-14H,1H3,(H,27,29)/b26-13+ |
InChI Key |
HHCMEVQXMMVMGL-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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